molecular formula C21H29N3O B12985111 N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B12985111
M. Wt: 339.5 g/mol
InChI Key: BZQBQHZFLANGHH-UHFFFAOYSA-N
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Description

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is a quinoline-based acetamide derivative featuring a substituted quinoline core (3-ethyl-2-propyl groups at positions 3 and 2, respectively) and a piperidine moiety linked via an acetamide bridge.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-(3-ethyl-2-propylquinolin-4-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H29N3O/c1-3-10-18-16(4-2)21(17-11-6-7-12-19(17)22-18)23-20(25)15-24-13-8-5-9-14-24/h6-7,11-12H,3-5,8-10,13-15H2,1-2H3,(H,22,23,25)

InChI Key

BZQBQHZFLANGHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Alkylation: The quinoline core can be alkylated using ethyl and propyl halides under basic conditions to introduce the ethyl and propyl groups.

    Acylation: The piperidine ring can be introduced through an acylation reaction using piperidine and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed on the quinoline core or the acetamide group using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the quinoline core or the piperidine ring using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Acetamide Derivatives

Compounds with a quinoline core and acetamide-linked nitrogen heterocycles are prevalent in patent literature (). Key examples include:

Compound Name Substituents on Quinoline Piperidine/Piperazine Modifications Potential Implications
Target Compound 3-ethyl, 2-propyl at C4 2-(piperidin-1-yl)acetamide Enhanced lipophilicity due to alkyl groups; possible improved membrane permeability
N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-4-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () 3-cyano, 7-(1-methylpiperidin-4-yl-oxy) Piperidin-4-ylidene acetamide Increased polarity from cyano and ether groups; potential for hydrogen bonding
N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () 3-cyano, 4-phenoxy, 7-(1-methylpiperidin-4-yl-oxy) Piperidin-4-ylidene acetamide Bulky substituents may affect target selectivity; chloro group could enhance electrophilic interactions

Key Observations :

  • The target compound’s 3-ethyl-2-propyl substituents likely enhance lipophilicity compared to cyano or ether-containing analogs, favoring passive diffusion across biological membranes.
  • Piperidine vs.

Non-Quinoline Acetamide Derivatives

Pyrimidine and Pyridine-Based Analogues

Examples from –4 and 12 include:

Compound Name Core Structure Key Modifications Pharmacological Relevance
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide () Phenyl Morpholine sulfonyl group Increased solubility due to sulfonyl group; potential sulfonamide-mediated enzyme inhibition
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide () Pyrimidine 4-methylpiperazine and phenoxy groups Piperazine’s basicity may improve solubility; phenoxy group could enable π-π stacking

Key Observations :

  • The morpholine sulfonyl group in introduces strong polarity, contrasting with the target compound’s alkyl-substituted quinoline. This difference may translate to distinct ADME profiles.
  • Pyrimidine-based analogs () often target kinases, suggesting the target compound could share similar applications if the quinoline scaffold interacts with analogous binding pockets .
Benzothiazole and Aryl Acetamides

and highlight benzothiazole derivatives:

Compound Name Core Structure Key Modifications Notable Features
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () Benzothiazole Trifluoromethyl and trimethoxyphenyl Electrophilic trifluoromethyl group; trimethoxy enhances planarity for intercalation
(S)-2-(3-ethoxy-4-formylphenyl)-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)acetamide () Phenyl Ethoxy, formyl, and piperidinylphenyl Chiral center and formyl group may enable covalent binding or stereoselective interactions

Key Observations :

  • The target compound lacks electrophilic groups (e.g., formyl or trifluoromethyl), which may reduce off-target reactivity compared to and analogs .

Piperidine vs. Piperazine Modifications

Piperazine-containing analogs (e.g., ) differ in basicity and hydrogen-bonding capacity compared to piperidine:

Feature Piperidine (Target Compound) Piperazine ()
Basicity pKa ~11 (tertiary amine) pKa ~9.8 (secondary amine)
Solubility Moderate lipophilicity Higher solubility due to additional nitrogen
Conformational Flexibility Restricted due to six-membered ring Increased flexibility from seven-membered ring

Implications : Piperidine’s higher basicity may enhance membrane penetration, while piperazine’s solubility favors aqueous environments .

Biological Activity

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, comprising a quinoline moiety linked to a piperidine group via an acetamide functional group, suggests potential for diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃
  • Molecular Weight : 339.47 g/mol
  • Structural Features : The compound features a quinoline backbone, which is known for various biological activities, and a piperidine ring that may enhance its pharmacological profile.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Anticancer Properties : Quinoline derivatives are often explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The piperidine component may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with various biological targets:

  • GABA Receptor Modulation : Compounds structurally related to this compound have been shown to modulate GABA_A receptors, which play a crucial role in neurotransmission and could influence anxiety and seizure disorders .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.

Compound NameMolecular FormulaBiological Activity
2-(3-Ethylquinolin-4-yloxy)-N-piperidinacetamideC₁₇H₂₂N₂OAntimicrobial
4-Amino-N-(3-propoxyquinolin-4-yloxy)acetamideC₁₇H₂₂N₂OAnticancer
6-Methoxy-N-piperidin-acetamideC₁₄H₁₉N₃OAnti-inflammatory

This table highlights the structural diversity within the quinoline class while emphasizing how different substituents can influence pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound. For instance:

  • Synthesis and Biological Evaluation : A study described the synthesis of various quinoline derivatives and their subsequent in vitro evaluations against cancer cell lines. The results indicated that certain modifications enhanced anticancer activity significantly.
  • Binding Affinity Studies : Interaction studies assessed the binding affinity of this compound with GABA_A receptors, revealing promising results that suggest allosteric modulation capabilities .

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